3-(2,2-difluoroethoxy)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine is a fluorinated organic compound with potential applications in various scientific fields. The presence of the difluoroethoxy group imparts unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-difluoroethoxy)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,2-difluoroethanol with a suitable pyrazole derivative under basic conditions. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups .
Scientific Research Applications
3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 3-(2,2-difluoroethoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoroethoxy group enhances its ability to form hydrogen bonds and interact with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,2-Trifluoroethoxy)-1-methyl-1H-pyrazol-4-amine
- 3-(2,2-Difluoroethoxy)phenylboronic acid
- 2-(2,2-Difluoroethoxy)-6-trifluoromethyl benzenesulfonyl chloride .
Uniqueness
3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine is unique due to its specific difluoroethoxy substitution, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring high thermal stability and chemical resistance .
Properties
Molecular Formula |
C6H9F2N3O |
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Molecular Weight |
177.15 g/mol |
IUPAC Name |
3-(2,2-difluoroethoxy)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C6H9F2N3O/c1-11-2-4(9)6(10-11)12-3-5(7)8/h2,5H,3,9H2,1H3 |
InChI Key |
GDZJWGYEDCHLBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OCC(F)F)N |
Origin of Product |
United States |
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